N-(1-(Hydroxymethyl)propyl)undecanamide
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Overview
Description
N-(1-(Hydroxymethyl)propyl)undecanamide is a chemical compound with the molecular formula C15H31NO2 It is known for its unique structure, which includes a hydroxymethyl group attached to a propyl chain, further connected to an undecanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Hydroxymethyl)propyl)undecanamide typically involves the reaction of undecanoic acid with 1-(hydroxymethyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing automated systems and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Hydroxymethyl)propyl)undecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Formation of N-(1-(Carboxymethyl)propyl)undecanamide.
Reduction: Formation of N-(1-(Hydroxymethyl)propyl)undecylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(Hydroxymethyl)propyl)undecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(Hydroxymethyl)propyl)undecanamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide bond provides stability and can participate in various biochemical reactions, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(Hydroxymethyl)propyl)decanamide
- N-(1-(Hydroxymethyl)propyl)dodecanamide
- N-(1-(Hydroxymethyl)propyl)octanamide
Uniqueness
N-(1-(Hydroxymethyl)propyl)undecanamide is unique due to its specific chain length and the presence of the hydroxymethyl group. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
94023-77-5 |
---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)undecanamide |
InChI |
InChI=1S/C15H31NO2/c1-3-5-6-7-8-9-10-11-12-15(18)16-14(4-2)13-17/h14,17H,3-13H2,1-2H3,(H,16,18) |
InChI Key |
DNBCFRWYLAIQOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NC(CC)CO |
Origin of Product |
United States |
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